molecular formula C9H10FNO2 B3090770 (S)-4-(1-aminoethyl)-2-fluorobenzoic acid CAS No. 1213659-26-7

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Cat. No.: B3090770
CAS No.: 1213659-26-7
M. Wt: 183.18
InChI Key: YGJRIDMDDKKESX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. The presence of both an amino group and a fluorine atom on the benzoic acid structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Chiral Amination: The introduction of the chiral aminoethyl group can be achieved through asymmetric catalytic methods. One common approach is the use of chiral catalysts to facilitate the addition of an aminoethyl group to the fluorobenzoic acid.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and consistency.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions include:

    Imines and Nitriles: From oxidation of the amino group.

    Alcohols and Aldehydes: From reduction of the carboxylic acid group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-aminoethyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (S)-4-(1-aminoethyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.

    (S)-4-(1-aminoethyl)-2-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-4-(1-aminoethyl)-2-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRIDMDDKKESX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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